molecular formula C24H20O B14351943 1-Benzyl-2-(benzyloxy)naphthalene CAS No. 95391-89-2

1-Benzyl-2-(benzyloxy)naphthalene

Cat. No.: B14351943
CAS No.: 95391-89-2
M. Wt: 324.4 g/mol
InChI Key: MQKVTKKONGZZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(benzyloxy)naphthalene is an organic compound with the molecular formula C23H18O. It consists of a naphthalene ring substituted with a benzyloxy group at the second position and a benzyl group at the first position. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(benzyloxy)naphthalene can be synthesized through the Williamson Ether Synthesis. This method involves the deprotonation of an alcohol followed by a reaction with benzyl bromide. The use of sodium hydride (NaH) as a base is common for the deprotonation step . For substrates that are not stable under basic conditions, benzyl trichloroacetimidate can be used under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-(benzyloxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, NaBH4

    Substitution: Benzyl bromide, NaH, benzyl trichloroacetimidate

Major Products:

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol derivatives

    Substitution: Various benzylated products

Scientific Research Applications

1-Benzyl-2-(benzyloxy)naphthalene has several applications in scientific research:

Properties

95391-89-2

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-2-phenylmethoxynaphthalene

InChI

InChI=1S/C24H20O/c1-3-9-19(10-4-1)17-23-22-14-8-7-13-21(22)15-16-24(23)25-18-20-11-5-2-6-12-20/h1-16H,17-18H2

InChI Key

MQKVTKKONGZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.